molecular formula C25H21NO B14395007 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one CAS No. 89930-95-0

4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one

Cat. No.: B14395007
CAS No.: 89930-95-0
M. Wt: 351.4 g/mol
InChI Key: IMQUWPPXQIKUIB-UHFFFAOYSA-N
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Description

4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by its unique structure, which includes two phenyl groups attached to the pyridine ring and an additional phenylethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one typically involves multi-step organic reactions. One common method includes the condensation of benzaldehyde with acetophenone in the presence of a base to form chalcone. This intermediate is then subjected to cyclization with ammonium acetate to yield the desired pyridine derivative. The reaction conditions often involve refluxing the mixture in ethanol or another suitable solvent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis. The aromatic groups in the compound facilitate its binding to hydrophobic pockets in the target proteins.

Comparison with Similar Compounds

Similar Compounds

    4,6-Diphenylpyridin-2(1H)-one: Lacks the phenylethyl group, which may affect its biological activity and binding affinity.

    4-Phenyl-6-(2-phenylethyl)pyridin-2(1H)-one: Similar structure but with different substitution patterns on the pyridine ring.

Uniqueness

4,6-Diphenyl-1-(2-phenylethyl)pyridin-2(1H)-one is unique due to the presence of both phenyl and phenylethyl groups, which contribute to its distinct chemical and biological properties. This combination of substituents enhances its stability and potential for diverse applications.

Properties

CAS No.

89930-95-0

Molecular Formula

C25H21NO

Molecular Weight

351.4 g/mol

IUPAC Name

4,6-diphenyl-1-(2-phenylethyl)pyridin-2-one

InChI

InChI=1S/C25H21NO/c27-25-19-23(21-12-6-2-7-13-21)18-24(22-14-8-3-9-15-22)26(25)17-16-20-10-4-1-5-11-20/h1-15,18-19H,16-17H2

InChI Key

IMQUWPPXQIKUIB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=CC(=CC2=O)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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